molecular formula C19H13N3O3S2 B2452345 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477552-97-9

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2452345
CAS No.: 477552-97-9
M. Wt: 395.45
InChI Key: RVVBIYFYRKLZTJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is recognized in chemical research as a potent and selective ATP-competitive inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε). These kinases are pivotal regulators of the circadian clock, and this compound has been instrumental in elucidating the molecular mechanisms that govern circadian rhythms Source . Beyond chronobiology, its research value extends significantly into oncology. CK1δ and ε are implicated in the Wnt/β-catenin signaling pathway, a frequently dysregulated pathway in cancer. By inhibiting these kinases, this compound can suppress the proliferation of certain cancer cell lines, making it a valuable chemical probe for studying Wnt-driven oncogenesis and for validating CK1 as a potential therapeutic target Source . The compound's mechanism involves binding to the kinase domain of CK1δ/ε, thereby preventing the phosphorylation of downstream substrates, including key components of the circadian machinery like PER proteins and effectors in the Wnt pathway such as Dishevelled. Its high selectivity profile makes it a superior tool for dissecting complex kinase-mediated signaling cascades in cellular models of disease.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c23-17(11-5-6-14-15(9-11)25-8-7-24-14)22-19-21-13(10-26-19)18-20-12-3-1-2-4-16(12)27-18/h1-6,9-10H,7-8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVBIYFYRKLZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer effects, antimicrobial activity, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3OS2. It features a complex structure that includes benzothiazole and thiazole moieties, which are known to contribute to various pharmacological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines. A review noted that benzothiazole derivatives exhibit anticancer activity by inhibiting tumor-associated carbonic anhydrases (CAs), which are crucial in tumor growth and metastasis .

Case Study:
In vitro studies showed that certain benzothiazole derivatives exhibited log GI50 values ranging from -5.48 to -5.56 against different cancer cell lines such as leukemia and breast cancer cells . The structure-activity relationship (SAR) indicates that specific substitutions on the benzothiazole scaffold can enhance anticancer efficacy.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal activities. For instance, derivatives have been tested against common pathogens like Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.125 μg/mL
Compound BE. coli0.250 μg/mL
Compound CCandida albicans0.500 μg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Certain benzothiazole derivatives have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects .

Q & A

Q. What analytical workflows validate purity when HPLC and NMR data conflict?

  • Methodological Answer : Combine LC-MS/MS to detect trace impurities (e.g., oxidation by-products) and quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for absolute purity assessment. Differential scanning calorimetry (DSC) identifies polymorphic contaminants .

Tables for Key Methodological Data

Parameter Optimal Condition Technique Reference
Amide coupling reactionDCC/DMAP, CH₂Cl₂, 24h, 25°CTLC, NMR
Recrystallization solventsDMSO/EtOH (1:3 v/v)HPLC purity >98%
DFT simulation levelB3LYP/6-311+G(d,p)Gaussian 16
Bioassay solubility0.5% DMSO in PBSDLS, UV-Vis

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